3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Overview
Description
3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is a complex organic compound with a unique structure that combines bromine, piperidine, and anthra[1,9-cd]isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the anthra[1,9-cd]isoxazole ring.
Piperidine Substitution: Attachment of the 4-methylpiperidine group to the brominated intermediate.
Cyclization: Formation of the final isoxazole ring structure.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the bromine atom to a less reactive form.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-(2-methylpiperidin-1-yl)pyridine
- 3-bromo-6-(4-methylpiperidin-1-yl)pyridazine
- 5-bromo-2-(3-methylpiperidin-1-yl)pyrimidine
Uniqueness
3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its anthra[1,9-cd]isoxazole core provides a rigid and planar structure, while the bromine and piperidine groups offer sites for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
12-bromo-10-(4-methylpiperidin-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-11-6-8-23(9-7-11)15-10-14(21)18-17-16(15)19(24)12-4-2-3-5-13(12)20(17)25-22-18/h2-5,10-11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNFTKMGJDPADY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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